N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine

DNA adduct formation efficiency metabolic activation in vitro carcinogen-DNA binding

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-β]pyridine (dG-C8-PhIP, CAS 142784-25-6) is the principal covalent DNA adduct formed by the food-borne heterocyclic aromatic amine (HAA) carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is the most mass-abundant HAA generated during the high-temperature cooking of meats, poultry, and fish, and is classified as a Group 2B (possibly carcinogenic to humans) carcinogen by the International Agency for Research on Cancer.

Molecular Formula C₂₃H₂₃N₉O₄
Molecular Weight 489.49
CAS No. 142784-25-6
Cat. No. B1140024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine
CAS142784-25-6
Synonyms2’-Deoxy-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]guanosine;  dG-C8-PhIP; 
Molecular FormulaC₂₃H₂₃N₉O₄
Molecular Weight489.49
Structural Identifiers
SMILESCN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N
InChIInChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dG-C8-PhIP (CAS 142784-25-6): Certified DNA Adduct Standard of the Most Abundant Food-Derived Heterocyclic Aromatic Amine Carcinogen PhIP


N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-β]pyridine (dG-C8-PhIP, CAS 142784-25-6) is the principal covalent DNA adduct formed by the food-borne heterocyclic aromatic amine (HAA) carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) [1]. PhIP is the most mass-abundant HAA generated during the high-temperature cooking of meats, poultry, and fish, and is classified as a Group 2B (possibly carcinogenic to humans) carcinogen by the International Agency for Research on Cancer [2]. The structure of dG-C8-PhIP was definitively established by NMR, mass spectrometry, and UV absorption spectroscopy, confirming covalent attachment of the PhIP nitrenium ion to the C8 position of deoxyguanosine [1]. This compound serves as the definitive analytical reference standard for quantifying PhIP-induced DNA damage in toxicological, biomonitoring, and molecular epidemiology studies.

Why dG-C8-PhIP Cannot Be Replaced by Other Heterocyclic Aromatic Amine-DNA Adduct Standards in Quantitative Bioanalytical Workflows


Substituting dG-C8-PhIP with another HAA-C8-dG adduct standard (e.g., dG-C8-IQ, dG-C8-MeIQx, or dG-C8-4-ABP) in a quantitative LC-MS/MS or 32P-postlabeling assay is scientifically invalid. Each HAA-DNA adduct possesses a unique molecular mass, distinct chromatographic retention time, and characteristic MS/MS fragmentation pattern determined by its parent amine structure [1]. In human hepatocyte studies, the absolute adduct formation levels differ substantially across HAAs: dG-C8-PhIP adduct levels ranged from 6.0 to 30.6 adducts per 10⁷ DNA bases across eight human donor hepatocyte preparations, while dG-C8-MeIQx and dG-C8-IQ levels showed distinct donor-dependent profiles that did not correlate with PhIP adduct formation [2]. Furthermore, dG-C8-PhIP exhibits a unique conformational equilibrium in duplex DNA—alternating between an intercalated major conformer and a solvent-exposed minor conformer [3]—that dictates its mutagenic signature (primarily G→T transversions with sequence context-dependent frequency) and polymerase bypass behavior, which differ mechanistically from those of dG-C8-IQ and dG-C8-MeIQx [4]. The availability of a matched isotopically labeled internal standard (dG-C8-[²H₃C]-PhIP or [¹³C₁₀]-PhIP-C8-dG) for isotope dilution mass spectrometry, which is essential for accurate quantification, further mandates the use of the authentic unlabeled compound as the primary calibration standard [1].

Quantitative Differential Evidence: dG-C8-PhIP (CAS 142784-25-6) Performance Against Closest Comparators


In Vitro DNA Binding Yield: N-Acetoxy-PhIP Activates dG-C8-PhIP Adduct Formation 23–41-Fold More Efficiently Than N-Hydroxy-PhIP Under Identical Conditions

The differential reactivity of PhIP derivatives toward DNA demonstrates that procurement of dG-C8-PhIP as the reference standard for the N-acetoxy-PhIP activation pathway is essential. In a direct head-to-head comparison under identical reaction conditions (calf thymus DNA, pH 5.0), N-acetoxy-PhIP—the ultimate reactive form produced by N-acetyltransferase/sulfotransferase-mediated metabolism—yielded 5.38 ± 1.16 nmol of bound PhIP residues per mg of DNA, whereas N-hydroxy-PhIP (the primary CYP450 oxidation product) produced only 0.13–0.23 nmol binding per mg of DNA, and nitro-PhIP generated no detectable binding [1]. This represents an approximately 23- to 41-fold difference in adduct formation efficiency between the acetylated and hydroxylated intermediates, establishing N-acetoxy-PhIP as the required activating species for synthesizing dG-C8-PhIP-modified DNA substrates.

DNA adduct formation efficiency metabolic activation in vitro carcinogen-DNA binding

In Vivo Dominance: dG-C8-PhIP Constitutes 35–45% of Total PhIP-DNA Adducts Across Multiple Rat Tissues, Enabling Its Use as a Surrogate Biomarker for Total PhIP Adduct Burden

In a comprehensive tissue-distribution study, dG-C8-PhIP was identified as the major PhIP-DNA adduct in colon, pancreas, lung, heart, and liver of rats treated orally with PhIP. 32P-postlabeling analysis revealed that dG-C8-PhIP accounted for 35–45% of the total PhIP-DNA adducts detected in each tissue [1]. A subsequent independent study confirmed that in rat extrahepatic tissues, two major adducts each accounted for 35–45% of total adducts, with one major adduct identified as dG-C8-PhIP by chromatographic comparison with the authentic standard, while minor adducts represented only 10–20% [2]. This consistent proportional representation across multiple tissue types and independent studies establishes dG-C8-PhIP as the single most informative analyte for quantifying PhIP-induced DNA damage in vivo.

in vivo DNA adduct distribution 32P-postlabeling biomonitoring

Site-Specific Mutagenic Frequency in Mammalian Cells: dG-C8-PhIP Exhibits 28–30% Mutation Frequency with dC/dG 5′-Flanking and Distinct Sequence Context-Dependent Deletion Signature

Using site-specifically modified oligodeoxynucleotides bearing a single dG-C8-PhIP lesion transfected into simian kidney (COS-7) cells, the mutation frequency of dG-C8-PhIP was quantitatively determined as 28–30% when dC or dG served as the 5′-flanking base, and 13% when dA was the 5′-flanking base [1]. The mutational spectrum was dominated by targeted G→T transversions, with lesser amounts of G→A transitions and G→C transversions; single-base deletions were detected exclusively when dG or dT flanked the adduct [1]. No mutations were observed in the unmodified control vector. This sequence context-dependent mutagenic profile is distinct from that reported for dG-C8-IQ, whose mutation frequency in human cells depends on the cooperative action of DNA polymerases κ and ζ, with pol κ knockdown reducing dG-C8-IQ mutation frequency by 38–67% [2].

site-specific mutagenesis mammalian cells sequence context effects G to T transversion

Differential Polymerase Bypass: dG-C8-PhIP Completely Blocks Replicative Polymerases While Pol κ-Dependent Bypass Generates a Characteristic Single-Base Deletion Signature Linked to Colon Carcinogenesis

In vitro DNA synthesis assays using a dG-C8-PhIP-modified template representing the Apc gene mutation hotspot (TCC GGG AAC) in rat colon tumors demonstrated a unique polymerase specificity profile. Replicative A- and B-family DNA polymerases, including E. coli polymerase I and human DNA polymerase δ, were completely blocked at the adducted guanine base [1]. Among Y-family translesion synthesis polymerases, REV1, pol η, and pol κ all inserted dCTP opposite dG-C8-PhIP, but only pol κ catalyzed efficient extension from the dC terminus [1]. Critically, during extension, pol κ frequently skipped over one dG in the triple-G sequence on the template, producing single dG base deletions that recapitulate the −1 frameshift mutations observed in the Apc gene of PhIP-induced rat colon tumors [1]. This pol κ-dependent slippage-deletion mechanism is sequence-specific to dG-C8-PhIP positioned within repetitive guanine runs and represents a distinct mutagenic pathway not uniformly shared by all C8-dG-HAA adducts.

translesion DNA synthesis DNA polymerase bypass mutational signature colon cancer

Phosphoramidite-Enabled Site-Specific Oligonucleotide Synthesis: dG-C8-PhIP Is the Only HAA-C8-dG Adduct Converted to a Phosphoramidite Building Block for Automated DNA Synthesis

Among the major HAA-C8-dG adducts, dG-C8-PhIP is uniquely reported to have been converted into a suitably protected phosphoramidite derivative compatible with automated solid-phase DNA synthesis [1]. The dG-C8-PhIP nucleoside was synthesized via palladium-catalyzed Buchwald-Hartwig arylamination of 8-bromo-2′-deoxyguanosine with PhIP in DMSO at 100–120°C, achieving 69–97% yield, and subsequently elaborated to the phosphoramidite [1]. Using this building block, oligonucleotides containing dG-C8-PhIP at each individual guanine within the triple-G Apc codon 869 sequence (TCC GGG AAC) were successfully synthesized with only modifications to coupling time and deprotection procedures [1]. While dG-C8 adducts of IQ, MeIQx, Glu-P-1, and Trp-P-1 were also synthesized by the same cross-coupling method, only dG-C8-PhIP was further processed to the phosphoramidite and incorporated site-specifically into oligonucleotides by automated synthesis [1].

phosphoramidite chemistry automated DNA synthesis site-specific modification oligonucleotide adduct

Validated Isotope Dilution LC-MS/MS Quantification: LOD of 1–2.5 dG-C8-PhIP Adducts per 10⁸ DNA Bases Using Matched Deuterated or ¹³C₁₀-Labeled Internal Standards

dG-C8-PhIP is supported by a mature analytical infrastructure of validated LC-ESI-MS/MS methods with matched stable isotope-labeled internal standards that are not universally available for all HAA-DNA adducts. The online column-switching LC-ESI-MS/MS SRM method using a [¹³C₁₀]-PhIP-C8-dG internal standard achieved a limit of detection (LOD) of 2.5 fmol on column, corresponding to 1.5 PhIP-C8-dG adducts per 10⁸ 2′-deoxynucleosides, requiring only 50 μg of hydrolyzed animal DNA [1]. In mouse colon tissue after 5-day oral PhIP dosing at 50 mg/kg, this method quantified 14.8 ± 3.7 PhIP-C8-dG adducts per 10⁶ 2′-deoxynucleosides [1]. An independent LC-ESI/MS/MSⁿ method using the dG-C8-[²H₃C]-PhIP internal standard on a 2-D linear quadrupole ion trap achieved an LOD of 1 adduct per 10⁸ DNA bases and an LOQ of 3 adducts per 10⁸ DNA bases in both MS/MS and MS³ scan modes, using 27 μg of DNA [2]. For comparison, the dG-C8-IQ adduct has been quantified at a sensitivity of 2.0 adducts per 10⁸ nucleosides in vivo using similar isotope dilution methods [3], demonstrating that the analytical sensitivity achievable for dG-C8-PhIP is among the best-in-field for bulky DNA adducts.

LC-MS/MS quantification isotope dilution limit of detection DNA adductomics

Procurement-Relevant Application Scenarios for dG-C8-PhIP (CAS 142784-25-6) as a Quantitative DNA Adduct Standard


Primary Calibration Standard for LC-MS/MS Biomonitoring of PhIP Exposure in Human Population Studies

In molecular epidemiology studies assessing dietary PhIP exposure through DNA adduct measurement in human tissues (colon, prostate, mammary, saliva), dG-C8-PhIP serves as the primary external calibrant for absolute quantification by isotope dilution LC-ESI-MS/MS. The validated method achieves an LOD of 1–2.5 adducts per 10⁸ DNA bases and has been successfully applied to quantify PhIP-C8-dG adducts in mouse colon tissue at 14.8 ± 3.7 adducts per 10⁶ nucleosides following dietary-relevant PhIP dosing [1]. The commercial availability of matched isotopically labeled internal standards (dG-C8-[²H₃C]-PhIP and [¹³C₁₀]-PhIP-C8-dG) from Toronto Research Chemicals enables precise correction for matrix effects and recovery losses, a requirement for regulatory-grade human biomonitoring data [1][2].

Site-Specific Mutagenesis Studies Using dG-C8-PhIP-Modified Oligonucleotides Synthesized via Phosphoramidite Chemistry

For researchers investigating the molecular mechanisms of dietary carcinogen-induced mutations, dG-C8-PhIP is the only HAA-C8-dG adduct for which a phosphoramidite building block has been developed and successfully employed in automated DNA synthesis [3]. This enables the preparation of homogeneous oligonucleotide substrates containing a single dG-C8-PhIP lesion at any desired sequence position, including the Apc gene codon 869 hotspot (TCC GGG AAC) implicated in PhIP-induced rat colon carcinogenesis. Such site-specifically modified templates are essential for quantitative DNA polymerase bypass assays [4], NMR solution structure determination of the intercalated versus solvent-exposed conformers of the adduct [5], and mammalian cell mutagenesis studies that reveal the 28–30% mutation frequency with characteristic G→T transversion signature [6].

In Vitro Synthesis of dG-C8-PhIP-Modified Genomic DNA for DNA Repair and Adductomics Inter-Laboratory Quality Control

The quantitative in vitro reaction of N-acetoxy-PhIP with calf thymus DNA produces dG-C8-PhIP as the predominant adduct at a defined incorporation level of 5.38 ± 1.16 nmol bound PhIP per mg DNA [7], generating a reproducible, dose-graded DNA adduct reference material. This dG-C8-PhIP-modified DNA serves as a positive control and inter-laboratory quality assurance standard for DNA adductomics workflows, enzymatic digestion optimization, and solid-phase extraction recovery assessment in LC-MS/MS adduct detection pipelines [1]. The defined adduct levels enable cross-laboratory validation of 32P-postlabeling and mass spectrometry methods.

Positive Control for Investigating NAT2 Acetylator Polymorphism Effects on PhIP Bioactivation in Human Tissue Models

In pharmacogenomic studies examining the impact of N-acetyltransferase 2 (NAT2) polymorphism on PhIP-induced DNA damage, dG-C8-PhIP is the definitive endpoint analyte. dG-C8-PhIP adduct levels are quantitatively dependent on N-acetoxy-PhIP formation via NAT2-mediated activation, with human hepatocyte studies showing that dG-C8-PhIP adduct formation varies substantially across individual donor preparations (6.0–30.6 adducts per 10⁷ DNA bases) [8]. The availability of authentic dG-C8-PhIP standard and its deuterated analog enables accurate quantification of genotype-dependent differences in PhIP bioactivation, which is critical for assessing individual susceptibility to dietary carcinogen exposure [2][8].

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